3-(1-Benzyl-1H-indol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1-benzylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(21)11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUJYJWSZIVMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393612 | |
| Record name | 3-(1-Benzyl-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-79-6 | |
| Record name | 1-(Phenylmethyl)-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141071-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Benzyl-1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The direct alkylation of indole-3-propionic acid with benzyl bromide is a straightforward method to introduce the benzyl group at the indole nitrogen. This approach leverages the nucleophilic character of the indole nitrogen, which is deprotonated under basic conditions to facilitate benzylation.
Synthetic Procedure
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Deprotonation : Indole-3-propionic acid (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) under nitrogen. Sodium hydride (1.2 mmol) is added at 0°C, and the mixture is stirred for 30 minutes to generate the sodium salt.
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Benzylation : Benzyl bromide (1.1 mmol) is added dropwise, and the reaction is warmed to room temperature, stirring for 12 hours.
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Work-Up : The mixture is quenched with ice-cold water, extracted with ethyl acetate, and washed with brine. The organic layer is dried over magnesium sulfate and concentrated.
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Purification : The crude product is purified via column chromatography (chloroform:ethyl acetate, 1:1) to yield 3-(1-benzyl-1H-indol-3-yl)propanoic acid as a crystalline solid.
Table 1: Alkylation Reaction Conditions and Yield
| Parameter | Value/Detail |
|---|---|
| Starting Material | Indole-3-propionic acid |
| Alkylating Agent | Benzyl bromide |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C (initial), room temperature (RT) |
| Reaction Time | 12 hours |
| Yield | 75% |
Mechanistic Insights
The reaction proceeds via deprotonation of the indole nitrogen by NaH, forming a resonance-stabilized anion. Nucleophilic attack on benzyl bromide installs the benzyl group, followed by acid work-up to regenerate the carboxylic acid. Side products, such as dialkylated species, are minimized by controlling stoichiometry and reaction time.
Carboxylation of 1-Benzylindole Under CO₂ Pressure
Reaction Overview
This method involves the direct carboxylation of 1-benzylindole using carbon dioxide (CO₂) under high pressure, catalyzed by dimethylaluminum chloride (Me₂AlCl). The approach exploits the electrophilic nature of CO₂ at the indole C3 position, which is activated by the Lewis acid catalyst.
Synthetic Procedure
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Benzylation of Indole : Indole (1.0 mmol) is treated with benzyl chloride (1.1 mmol) in the presence of NaH (1.2 mmol) in THF to yield 1-benzylindole.
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Carboxylation : 1-Benzylindole (1.0 mmol), Me₂AlCl (1.0 mmol), and toluene (1.0 mL) are loaded into an autoclave. CO₂ is pressurized to 3.0 MPa, and the mixture is stirred at 80°C for 3 hours.
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Work-Up : The reaction is quenched with 2 M HCl, and the aqueous layer is extracted with ethyl acetate. The extract is basified with Na₂CO₃, re-acidified with HCl, and purified via chromatography.
Table 2: Carboxylation Reaction Conditions and Yield
| Parameter | Value/Detail |
|---|---|
| Starting Material | 1-Benzylindole |
| Catalyst | Dimethylaluminum chloride (Me₂AlCl) |
| CO₂ Pressure | 3.0 MPa |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 3 hours |
| Yield | 96% (estimated from analogous reactions) |
Mechanistic Insights
Me₂AlCl activates CO₂, enhancing its electrophilicity for attack at the indole C3 position. The resulting aluminum complex undergoes hydrolysis during work-up to release the propanoic acid derivative. This method avoids pre-functionalized starting materials, offering a streamlined route.
Comparative Analysis of Methods
Efficiency and Yield
Practical Considerations
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Cost : The carboxylation route may be cost-effective for large-scale synthesis due to CO₂ utilization.
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Safety : Me₂AlCl is moisture-sensitive and requires careful handling, whereas alkylation uses less hazardous reagents.
Chemical Reactions Analysis
Benzylation via Carbodiimide Coupling
- Reagents : Benzyl bromide, 3-indolepropionic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and triethylamine.
- Conditions : Stirring in THF/dichloromethane at 20°C for 12 hours.
- Yield : 43.5% .
- Mechanism : The reaction proceeds via activation of the carboxylic acid group by EDC/HOBt, followed by nucleophilic substitution by benzyl bromide.
Functional Group Transformations
The compound undergoes reactions at its carboxylic acid and indole moieties :
Esterification
- Reagents : Methanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
- Conditions : Room temperature in dichloromethane.
- Product : Methyl 3-(1-benzyl-1H-indol-3-yl)propanoate .
- Yield : 79% for intermediates .
Amide Formation
- Reagents : 4-Aminobenzylamine, EDC/HOBt.
- Conditions : THF/dichloromethane at 20°C.
- Product : N-(4-aminobenzyl)-3-(1-benzyl-1H-indol-3-yl)propanamide .
- Yield : 43% .
Oxidation of Propanoic Acid Chain
- Reagent : IBX (2-iodoxybenzoic acid).
- Conditions : DMSO/acetonitrile at room temperature.
- Product : 3-(1-Benzyl-1H-indol-3-yl)propanal .
Reaction Conditions and Catalysts
Key Research Findings
- Stereochemical Stability : The benzyl group at the indole N-position enhances steric protection, reducing undesired side reactions during functionalization .
- Solubility Profile : Poor aqueous solubility (logP = 3.71) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .
- Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .
Scientific Research Applications
Anticancer Activity
Research indicates that indole derivatives, including 3-(1-benzyl-1H-indol-3-yl)propanoic acid, exhibit anticancer properties. Indoles are known to interfere with cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain indole derivatives can inhibit tumor growth and metastasis in various cancer models, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
The compound has been identified as a neuroprotective agent. It acts as a potent antioxidant, which is crucial for protecting neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanism is believed to involve the modulation of signaling pathways that prevent neuronal cell death.
Synthetic Pathways
The synthesis of this compound typically involves several steps, including the condensation of indole derivatives with propanoic acid under specific conditions. The yield and purity of the synthesized compound can be optimized through various reaction conditions, such as solvent choice and temperature .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Condensation Reaction | 43.5% | THF, room temperature |
| HPLC Purification | Variable | Gradient elution |
In Vitro Studies
In vitro studies have demonstrated that this compound possesses antibacterial and antifungal properties. The compound showed activity against several Gram-positive and Gram-negative bacterial strains, indicating its potential use as an antimicrobial agent .
Docking Studies
Molecular docking studies suggest that this compound interacts favorably with various biological targets, including enzymes involved in cancer progression and neurodegeneration. These interactions provide insights into its mechanism of action and help in the design of more potent derivatives .
Neuroprotection in Animal Models
A study conducted on animal models of neurodegeneration demonstrated that treatment with this compound resulted in significant improvements in cognitive functions and reduced neuronal loss compared to control groups .
Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows it to bind to specific sites on proteins, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Functional Group Diversity : Compounds like Digyaindoleacid A incorporate oxygen-rich moieties (e.g., hydroxyl, ketone), which may enhance hydrogen-bonding interactions .
Pharmacological Activities
Antimicrobial Activity
Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus (MIC values <10 µg/mL) . In contrast, the benzyl-indole analog’s activity remains untested, though its structural complexity may offer unique interactions with microbial targets.
Analgesic Activity
Amide derivatives of 3-(pyridazinyl/phenyl)propanoic acids demonstrated analgesic effects in vivo, with compounds 5a, 5f, and 5n outperforming aspirin in writhing tests .
Anticancer and Antifungal Potential
Thiazolone derivatives with 3-(4-hydroxyphenyl)propanoic acid substituents showed high antifungal and antibacterial activity . The benzyl-indole analog’s indole core may similarly interact with microbial enzymes or receptors, though substituent-specific effects need investigation.
Physicochemical Properties
- Solubility: 3-(1-Methyl-1H-indol-3-yl)propanoic acid (solubility ~0.5 mg/mL in water) is likely more soluble than the benzyl analog due to reduced hydrophobicity .
- Synthetic Accessibility : The target compound may be synthesized via phase-transfer catalysis, as seen in related indole derivatives .
Biological Activity
3-(1-Benzyl-1H-indol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₅N₁O₂
- Molecular Weight : 241.29 g/mol
- IUPAC Name : this compound
This structure features an indole core, which is known for its versatility in biological applications.
Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various models:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 4.13 | |
| (E)-1-(4-chlorobenzyl)-1H-indole derivatives | H460 (lung cancer) | 5.00 | |
| Indole derivatives | HT29 (colon cancer) | 6.00 |
These results suggest that the presence of the benzyl group enhances the anticancer activity by improving the compound's interaction with target proteins involved in cell growth and survival.
Antibacterial Activity
The compound also demonstrates antibacterial properties against various pathogens, including Mycobacterium tuberculosis. The mechanism of action typically involves inhibiting bacterial DNA replication:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Acinetobacter baumannii | 2 µg/mL |
These findings highlight the potential of this compound as a lead compound for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to its anticancer and antibacterial effects, this compound has shown promise as an anti-inflammatory agent. Studies utilizing models of inflammation have reported significant reductions in inflammatory markers when treated with indole derivatives:
The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
A notable case study involved the synthesis and biological evaluation of various indole derivatives, including this compound. The study focused on structure-activity relationships (SAR), revealing that modifications to the indole ring significantly impacted biological efficacy.
Key Findings:
- Benzyl Substitution : The introduction of a benzyl group at the N1 position markedly increased inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a target for inflammatory diseases.
- Carboxylic Acid Group : The presence of a carboxylic acid moiety was essential for enhancing interactions with biological targets, leading to improved therapeutic profiles.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Effect on Yield | Optimal Range |
|---|---|---|
| Solvent (Polarity) | ↑ Polarity → ↑ Reactivity | DMF or THF |
| Temperature | 60–80°C → ↑ Conversion | 70°C |
| Catalyst (DABCO) | 10–15 mol% → ↑ E:Z ratio | 12 mol% |
How is structural confirmation of this compound achieved?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, geometric parameters (bond lengths: C3–C4 = 1.512 Å; torsion angles: C6–N1–C7 = 108.0°) confirm the indole-benzyl linkage and propanoic acid conformation . Complementary techniques include:
- NMR : NMR shows characteristic indole protons at δ 7.2–7.8 ppm and benzyl CH at δ 5.1 ppm .
- HPLC-MS : Purity (>98%) is validated using C18 columns (retention time: 8.2 min) and ESI-MS (m/z 279.33 [M+H]) .
Advanced Research Questions
How do crystallographic data resolve contradictions in reported stereochemical outcomes?
Conflicting stereochemical assignments (e.g., racemic vs. enantiopure forms) are resolved via SCXRD symmetry analysis. For example, space group P2/n (Z = 4) and symmetry codes (e.g., x−1/2, −y+3/2, −z+3/4) confirm racemic packing in solvated crystals . Discrepancies in dihedral angles (e.g., C8–C9–C10 = 121.5° vs. 118.2°) may arise from solvate interactions, necessitating thermal ellipsoid modeling .
Q. Table 2: Critical Crystallographic Metrics
| Metric | Value (Å/°) | Significance |
|---|---|---|
| C–C bond length | 1.512–1.612 | Confirms conjugation |
| N1–C7–C8 angle | 108.0° | Indole-benzyl orientation |
| R factor | 0.067 | Data reliability |
What in vitro methodologies assess the compound’s biological activity and metabolic stability?
- Mitochondrial Targeting : Use β-oxidation assays with liver S9 fractions to evaluate prodrug activation. LC-MS/MS quantifies released metabolites (e.g., methimazole) at retention time 4.5 min .
- CYP450 Stability : Incubate with human microsomes (1 mg/mL, NADPH). Half-life (t) <30 min indicates rapid hepatic clearance .
- Antioxidant Activity : Measure ROS scavenging in H9c2 cells using DCFH-DA fluorescence (λ/λ = 485/535 nm) .
How can computational modeling optimize derivatives for enhanced target binding?
Docking studies (e.g., AutoDock Vina) using the indole scaffold as a pharmacophore reveal:
Q. Table 3: Key Computational Parameters
| Parameter | Value | Application |
|---|---|---|
| Glide XP Score | −9.8 | Binding affinity ranking |
| MM/GBSA ΔG | −45.6 kcal/mol | Binding free energy |
| QikProp PSA | 78 Ų | Solubility prediction |
Methodological Considerations
- Contradiction Analysis : Cross-validate SCXRD and NMR data to reconcile discrepancies in substituent orientations .
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of tert-butyl esters .
- Biological Assays : Include negative controls (e.g., indomethacin) to differentiate COX-2-specific effects from nonspecific ROS scavenging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
